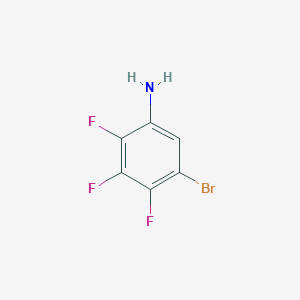

5-Bromo-2,3,4-trifluoroaniline

Beschreibung

Significance of Polyfluorinated and Brominated Anilines in Organic Synthesis

Among the diverse range of halogenated anilines, polyfluorinated and brominated derivatives hold particular importance in the realm of organic synthesis.

Polyfluorinated anilines are valued for the unique properties conferred by fluorine atoms. The high electronegativity of fluorine can significantly alter the acidity of the amine group and the electron density of the aromatic ring. This modification can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets. vulcanchem.com For instance, trifluoromethyl groups are known to increase lipophilicity, a key factor in the bioavailability of pharmaceutical compounds. smolecule.com Consequently, polyfluorinated anilines are crucial intermediates in the development of pharmaceuticals, including anticancer and antiviral drugs, as well as in the synthesis of liquid crystals and other advanced materials. google.comgoogle.com

Brominated anilines serve as versatile synthetic intermediates due to the reactivity of the carbon-bromine bond. The bromine atom can be readily substituted or participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. evitachem.comchemicalbook.com This reactivity makes brominated anilines indispensable for constructing complex molecular architectures. numberanalytics.com Radical bromination is a key method for introducing a bromine atom, which then acts as a handle for further chemical modifications. numberanalytics.com The presence of a bromine substituent is also instrumental in the synthesis of agrochemicals and other fine chemicals. chemicalbook.com

The strategic combination of both fluorine and bromine atoms on an aniline (B41778) ring creates a powerful synthetic tool, offering a blend of stability, altered electronic properties, and multiple reactive sites for further functionalization.

Overview of 5-Bromo-2,3,4-trifluoroaniline in Contemporary Chemical Literature

This compound is a polyhalogenated aniline that has emerged as a valuable building block in contemporary chemical research. Its structure, featuring a bromine atom and three fluorine atoms on the aniline ring, imparts a unique combination of electronic and steric properties. vulcanchem.com

The synthesis of this compound itself typically involves the bromination of 2,3,4-trifluoroaniline (B1293922). vulcanchem.comgoogle.compatsnap.com The unique substitution pattern of this compound makes it a subject of interest for creating novel compounds with specific biological activities in the pharmaceutical and agrochemical industries. vulcanchem.com

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrF₃N |

| Molecular Weight | 225.99 g/mol |

| Appearance | Varies, often a solid |

| Key Functional Groups | Amino (-NH₂), Bromo (-Br), Trifluoro (-F₃) |

| Primary Application | Intermediate in organic synthesis |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3,4-trifluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBPUMXXDJUTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,3,4 Trifluoroaniline

Regioselective Bromination of Trifluoroaniline Precursors

The synthesis of 5-Bromo-2,3,4-trifluoroaniline can be achieved through the direct bromination of a 2,3,4-trifluoroaniline (B1293922) precursor. The key challenge in this approach is controlling the position of the incoming bromine atom (regioselectivity). The directing effects of the existing substituents—the activating amino group and the deactivating fluorine atoms—are crucial in determining the outcome of the electrophilic aromatic substitution.

Direct Halogenation Strategies: N-Bromosuccinimide and Molecular Bromine Approaches

Direct bromination is a common method for introducing a bromine atom onto an aromatic ring. For anilines, which are highly activated systems, this reaction is typically rapid. commonorganicchemistry.com However, in the case of 2,3,4-trifluoroaniline, the strong electron-withdrawing nature of the three fluorine atoms deactivates the ring, making the reaction less facile than with simple aniline (B41778).

Molecular Bromine (Br₂): This is a traditional and effective brominating agent. The reaction involves the electrophilic attack of bromine on the electron-rich aniline ring. The amino group (-NH₂) is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. In 2,3,4-trifluoroaniline, the 2- and 4-positions are already substituted. Therefore, the amino group directs bromination to the 6-position. The fluorine atoms also exert directing effects, though they are deactivating. The combined influence of the substituents determines the final position of bromination. A patented process describes the bromination of 2,3,4-trifluoroaniline using liquid bromine in a solvent, which selectively yields 2,3,4-trifluoro-6-bromoaniline due to the powerful directing effect of the amine group to its ortho position. google.com Achieving substitution at the 5-position requires overcoming this inherent directorial preference.

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to molecular bromine. missouri.eduwikipedia.org It is often used for the bromination of activated aromatic compounds like anilines and phenols. commonorganicchemistry.com The use of NBS can provide better control over the reaction and minimize the formation of poly-brominated byproducts. nih.gov In a suitable solvent, NBS can effectively brominate the trifluoroaniline precursor. The choice of reaction conditions is critical to favor substitution at the desired 5-position over the electronically favored 6-position.

The table below summarizes typical conditions for direct bromination.

| Reagent | Precursor | Solvent | Typical Conditions | Primary Product |

| Molecular Bromine (Br₂) | 2,3,4-Trifluoroaniline | Inert Solvent (e.g., CCl₄) | Dropwise addition of Br₂ at low temperature | 2,3,4-Trifluoro-6-bromoaniline google.com |

| N-Bromosuccinimide (NBS) | 2,3,4-Trifluoroaniline | Acetonitrile or DMF | Stirring at room temperature or gentle heating | Regioisomeric mixture, selectivity depends on conditions missouri.edunih.gov |

Role of Lewis Acid Catalysis and Solvent Systems in Bromination Selectivity

The regioselectivity of electrophilic bromination can be significantly influenced by the reaction medium.

Lewis Acid Catalysis: In many electrophilic aromatic substitutions, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is used to polarize the halogen molecule, making it a more potent electrophile. brainly.com However, with highly activated substrates like anilines, a catalyst is often unnecessary and can even be problematic. pearson.comchemistrysteps.com The amino group can act as a Lewis base and coordinate with the catalyst, forming a complex that deactivates the ring and directs substitution to the meta-position. chemistrysteps.comallen.inyoutube.com Given the deactivated nature of the 2,3,4-trifluoroaniline ring, a mild Lewis acid might be employed to promote the reaction, although care must be taken to avoid this complexation.

Solvent Systems: The choice of solvent plays a critical role. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. Polar solvents can also be employed; for instance, using dimethylformamide (DMF) as a solvent with NBS has been shown to result in high para-selectivity for other anilines. missouri.edu The solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby altering the regiochemical outcome of the reaction.

| Factor | Influence on Bromination of Anilines |

| Lewis Acid Catalyst | Often not required for activated anilines; can form a deactivating complex with the amino group. chemistrysteps.comallen.in |

| Polar Solvents (e.g., Water) | Can increase reaction rate with Br₂ but may lead to polybromination. youtube.com |

| Aprotic Polar Solvents (e.g., DMF) | Can enhance para-selectivity when used with NBS. missouri.edu |

| Non-Polar Solvents (e.g., CCl₄) | Standard choice for reactions with NBS to control reactivity. wikipedia.org |

Fluorination Strategies for Polyhalogenated Anilines

An alternative synthetic route involves introducing the fluorine atoms onto a pre-existing bromoaniline core. This is typically accomplished via nucleophilic aromatic substitution, where other halogen atoms are replaced by fluoride (B91410).

Halogen Exchange Reactions (Halex) with Fluoride Sources

The Halogen Exchange (Halex) reaction is a powerful method for synthesizing fluorinated aromatic compounds. google.com This process involves the substitution of chloro or bromo substituents with fluoride by heating the substrate with a fluoride salt.

To synthesize this compound using this method, a plausible starting material would be 5-Bromo-2,3,4-trichloroaniline. The chlorine atoms can be replaced by fluorine using a high-temperature reaction with a fluoride source.

Fluoride Sources: Common reagents include spray-dried potassium fluoride (KF) or cesium fluoride (CsF).

Reaction Conditions: The reaction is typically carried out in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane.

Mechanism: The Halex reaction is a nucleophilic aromatic substitution. Its success depends on the presence of electron-withdrawing groups that can stabilize the negative charge buildup in the transition state (the Meisenheimer complex). While the fluorine atoms being installed are electron-withdrawing, the starting chloro groups and the bromo group also serve this purpose, facilitating the exchange.

| Fluoride Source | Solvent | Temperature (°C) | Substrate Type |

| Potassium Fluoride (KF) | DMSO, Sulfolane | 150-250 | Activated polychloro/bromo aromatics google.com |

| Cesium Fluoride (CsF) | DMF, NMP | 100-200 | Activated polychloro/bromo aromatics |

Multi-Step Fluorination Protocols in Polyfluorinated Aniline Synthesis

The synthesis of polyfluorinated anilines often requires multi-step protocols where substituents are introduced sequentially. mdpi.com For instance, the synthesis could begin with a polychlorinated nitrobenzene. The nitro group is a strong electron-withdrawing group that highly activates the ring towards nucleophilic substitution, making the Halex reaction more efficient. google.com

A potential multi-step pathway could be:

Halex Reaction: Start with 5-Bromo-2,3,4-trichloronitrobenzene and perform a Halex reaction to replace the chlorine atoms with fluorine, yielding 5-Bromo-2,3,4-trifluoronitrobenzene.

Reduction: The final step would be the reduction of the nitro group to an amino group. This is a standard transformation that can be achieved with various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation) or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

This multi-step approach leverages the activating effect of the nitro group to facilitate the difficult fluorination step before converting it to the desired aniline functionality.

Diazotization and Sandmeyer-Type Bromination

The Sandmeyer reaction is a classic transformation that converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate. bohrium.comnih.gov This method offers a way to introduce a bromine atom in cases where direct bromination is not regioselective.

To synthesize this compound, this pathway would logically start from a precursor aniline, which is first converted to a diazonium salt and then treated with a copper(I) bromide catalyst. organic-chemistry.org The most suitable precursor for this route would be 2,3,4-trifluoro-5-aminoaniline (3,4,5-trifluorobenzene-1,2-diamine).

The process involves two main steps:

Diazotization: The precursor aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). organic-chemistry.org This converts the primary amino group into a diazonium salt group (-N₂⁺). If starting with a diamine, selective diazotization of one amino group would be required, which can be a synthetic challenge.

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). semanticscholar.org The copper catalyst facilitates the displacement of the diazonio group by a bromide ion, releasing nitrogen gas and forming the desired aryl bromide. bohrium.com

A patent for a related compound demonstrates the diazotization of a trifluorobromoaniline with sodium nitrite in sulfuric acid, followed by a subsequent reaction, confirming the viability of the diazotization step on such substrates. google.com

| Step | Reagents | Temperature (°C) | Intermediate/Product |

| Diazotization | Precursor Aniline, NaNO₂, HBr/H₂SO₄ | 0–5 | Aryl Diazonium Salt organic-chemistry.org |

| Sandmeyer Bromination | Aryl Diazonium Salt, CuBr | Room Temp. to 50 | Aryl Bromide nih.govsemanticscholar.org |

Conversion of Amino Group to Diazonium Salts

The initial and critical step in the synthesis is the diazotization of the starting material, 2,3,4-trifluoroaniline. This reaction converts the primary aromatic amine into an aryl diazonium salt, a highly versatile intermediate. The process is typically conducted in a cold, acidic solution to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and dried. acs.org

The standard procedure involves dissolving 2,3,4-trifluoroaniline in a strong mineral acid, such as sulfuric acid or hydrochloric acid, and cooling the mixture to a temperature range of 0–5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to prevent the premature decomposition of the diazonium salt and to control the exothermic reaction. The nitrous acid (HNO₂), generated in situ from the reaction of sodium nitrite with the strong acid, is the active diazotizing agent. The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group of the aniline. A series of proton transfers and the elimination of a water molecule result in the formation of the 2,3,4-trifluorobenzenediazonium salt. The stability of this intermediate is enhanced by the presence of electron-withdrawing fluorine atoms on the aromatic ring.

Table 1: Typical Reagents and Conditions for Diazotization

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2,3,4-trifluoroaniline | Aromatic amine precursor |

| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |

| Acid | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Catalyst and solvent |

| Temperature | 0–5 °C | Stabilize the diazonium salt |

Bromide Substitution in Diazonium Salt Intermediates

Following its formation, the 2,3,4-trifluorobenzenediazonium salt is immediately used in the subsequent substitution step, a classic example of the Sandmeyer reaction. nih.govorganic-chemistry.org This transformation displaces the dinitrogen group (N₂) with a bromine atom. The reaction is catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).

The cold diazonium salt solution is added to a solution of CuBr. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which leads to the release of nitrogen gas—a thermodynamically favorable process—and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound. The use of a catalytic system comprising both Cu(I) and Cu(II) species, along with specific ligands like 1,10-phenanthroline, has been shown to enhance reaction efficiency and yield. nih.gov

Advanced Synthetic Route Optimization and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on process efficiency, safety, and environmental sustainability. For the synthesis of halogenated anilines like this compound, these principles have driven the development of advanced methodologies that optimize traditional routes.

Process Intensification: One-Pot Reaction Sequences

Process intensification aims to combine multiple reaction steps into a single operation, thereby reducing waste, energy consumption, and processing time. For the Sandmeyer reaction, this is achieved through one-pot procedures that merge the diazotization and bromide substitution steps without the need to isolate the potentially hazardous diazonium salt intermediate. nih.govnih.gov

In a typical one-pot protocol, the aniline is first subjected to diazotization using an organic nitrite, such as tert-butyl nitrite (t-BuONO), in an organic solvent like acetonitrile. nih.gov Once the diazotization is complete, the brominating agent and catalyst are added directly to the same reaction vessel. This approach has been successfully applied for the synthesis of various aryl bromides. nih.gov Furthermore, metal-free, one-pot methods have been developed where halogen abstraction occurs from sources like bromotrichloromethane (B165885) (BrCCl₃) under mild, weakly acidic conditions, offering an alternative to traditional copper-catalyzed systems. nih.govnih.gov These integrated sequences enhance operational simplicity and safety, which are crucial for large-scale production.

Catalysis in Environmentally Benign Synthesis of Halogenated Anilines

Green chemistry principles encourage the use of catalytic processes over stoichiometric reagents to minimize waste. While the classic Sandmeyer reaction is catalytic in copper, research has focused on improving its environmental profile. One approach involves immobilizing the copper catalyst on a solid support, such as silica (B1680970) gel, which allows for easy recovery and reuse of the catalyst, reducing heavy metal contamination in waste streams. researchgate.net

Recent advancements have also explored metal-free Sandmeyer-type reactions, which eliminate the need for copper entirely. nih.govnih.gov These methods often rely on radical-mediated mechanisms initiated by organic reagents. nih.gov Another innovative green approach is the use of electrochemistry, where an electric current drives the halogenation of diazonium salts. nih.gov This technique can reduce the reliance on chemical reagents and offers a high degree of control over the reaction. For bromination, this has been demonstrated using N-bromosuccinimide (NBS) or bromotrichloromethane as the bromine source in an electrochemical cell, providing good to excellent yields for various aryl bromides. nih.gov

Table 2: Comparison of Catalytic Systems for Sandmeyer Bromination

| Catalytic System | Description | Advantages |

|---|---|---|

| Homogeneous Cu(I)/Cu(II) | Traditional copper salts (e.g., CuBr) in solution. | Well-established, effective. |

| Heterogeneous Copper | Copper salts immobilized on a solid support (e.g., silica). | Catalyst is recoverable and reusable, reduces metal waste. researchgate.net |

| Metal-Free | Uses organic reagents to facilitate a radical mechanism. | Avoids heavy metal catalysts and associated waste. nih.govnih.gov |

Strategies for Enhanced Yield and Purity in Large-Scale Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization to maximize yield and purity while ensuring operational safety. acs.org A key challenge in scaling up the Sandmeyer reaction is managing the stability of the diazonium salt intermediate. Strict temperature control is paramount; deviations can lead to decomposition and the formation of impurities, such as phenols from reaction with water. acs.org

On a large scale, filtration of the diazonium salt is often avoided due to its explosive potential. acs.org Instead, process modifications, such as adding a solvent like toluene, can be used to manage emulsions and facilitate phase separation, allowing the aqueous diazonium salt solution to be transferred directly to the Sandmeyer reaction vessel. acs.org The rate of addition of the diazonium salt to the copper bromide solution is another critical parameter that must be controlled to manage the reaction's exothermicity and the rate of nitrogen gas evolution.

Chemical Reactivity and Transformational Pathways of 5 Bromo 2,3,4 Trifluoroaniline

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Core

The reactivity of the aromatic ring in 5-Bromo-2,3,4-trifluoroaniline is significantly influenced by the strong electron-withdrawing effects of the fluorine and bromine atoms, which deactivates the ring towards electrophilic attack, alongside the electron-donating amino group that activates the ring.

Reactivity of Bromine and Fluorine Substituents Towards Nucleophiles

The bromine and fluorine atoms on the aniline (B41778) ring are susceptible to nucleophilic substitution, a reaction driven by the electron-deficient nature of the aromatic ring. The presence of multiple fluorine atoms enhances the ring's electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. Generally, halogens at positions activated by electron-withdrawing groups are more labile. In polyfluorinated aromatic compounds, fluorine is often more readily displaced by nucleophiles than other halogens like bromine. nih.govnist.gov For instance, in related polyfluorinated systems, nucleophiles such as hydroxides, alcoholates, and amines can displace fluorine atoms. nih.govnist.gov The specific reactivity of the halogens in this compound will depend on the nature of the nucleophile and the reaction conditions. For example, in a related compound, 2,3,4-trifluoronitrobenzene, nucleophilic substitution occurs, indicating the susceptibility of the fluorinated ring to such reactions. google.com

Electrophilic Aromatic Substitution Patterns on the Fluorinated Aniline Ring

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, in this compound, these positions are already substituted. The fluorine atoms are deactivating yet also ortho, para-directing. This substitution pattern makes further electrophilic aromatic substitution on the ring challenging. Reactions like halogenation, nitration, and sulfonation, which are common for anilines, would likely require forcing conditions. byjus.com For instance, the bromination of 2,3,4-trifluoroaniline (B1293922), a precursor, demonstrates the directing effect of the amino and fluoro groups.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a valuable substrate for these transformations, primarily due to the presence of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond in this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form biaryl compounds. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The reactivity in such couplings is influenced by the electronic effects of the other substituents on the ring. For instance, a structural isomer, is known to participate in Suzuki-Miyaura coupling.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. rug.nlliverpool.ac.uk This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of a related compound, 2,3,4-trifluoro-6-bromoaniline, with an alkene in the presence of a palladium catalyst yields an alkenylated aniline.

| Coupling Reaction | Substrate Analogy | Reagents/Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Boronic Acid, Pd Catalyst | Biaryl Compound |

| Heck Coupling | 2,3,4-Trifluoro-6-bromoaniline | Alkene, Pd Catalyst | Alkenylated Aniline |

Mechanistic Insights into Halogenated Aniline Reactivity in Transition Metal Catalysis

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.

The reactivity of halogenated anilines in these catalytic cycles is influenced by several factors:

Nature of the Halogen: The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition of the aryl halide to the palladium(0) center generally follows the order I > Br > Cl > F. The C-Br bond in this compound is sufficiently reactive for oxidative addition under typical palladium catalysis conditions. researchgate.net

Ligand Effects: The choice of ligand on the palladium catalyst is crucial. Ligands can modulate the electron density at the metal center, influencing the rates of the individual steps in the catalytic cycle and preventing catalyst deactivation. uzh.ch For example, increasingly electron-deficient ferrocene-based ancillary ligands have been shown to be effective in the cross-coupling of electron-deficient nitrogen-containing heterocycles. uzh.ch

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the efficiency and outcome of the cross-coupling reaction. nih.gov

Transition metal catalysis offers a diverse range of mechanistic possibilities, allowing for the use of various substrates and the synthesis of novel structures. acs.org The development of new ligands and catalytic systems continues to expand the scope and applicability of these reactions for halogenated anilines. nih.govnih.gov

Transformations of the Amino Group

The primary amino group (-NH2) of this compound is a site of rich chemical reactivity, allowing for a variety of transformations to synthesize more complex molecules.

Amide Formation: The amino group can readily react with acid chlorides or anhydrides to form the corresponding amides. This is a common transformation for protecting the amino group or for introducing new functional moieties.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups, including other halogens, cyano, hydroxyl, and hydrogen.

Alkylation and Arylation: The nitrogen atom of the amino group can act as a nucleophile and undergo alkylation or arylation reactions. Palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) can be used to form arylamines from aryl halides. nih.gov

Formation of Heterocycles: The amino group, in conjunction with other substituents on the aromatic ring, can participate in cyclization reactions to form various heterocyclic compounds. For example, fluorinated anilines can serve as precursors for the synthesis of fluorinated indoles.

The reactivity of the amino group allows for the derivatization of this compound into a wide array of functionalized molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Oxidation and Reduction Reactions of the Amine Functionality

The amine group of this compound is susceptible to both oxidation and reduction, leading to a variety of functional group interconversions. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation Reactions: The oxidation of the primary amine in this compound can yield several products. The reaction's course is influenced by the strength of the oxidizing agent. Mild oxidation may lead to the formation of dimeric products such as azoxy, azo, and hydrazo derivatives through the coupling of intermediate species. Stronger oxidizing agents can further oxidize the nitrogen atom. For instance, oxidation with powerful peroxy acids, such as peroxytrifluoroacetic acid, would be expected to convert the amine group to a nitro group, yielding 5-bromo-1-nitro-2,3,4-trifluorobenzene. This transformation is a standard method for the synthesis of nitroaromatics from anilines.

| Oxidizing Agent Category | Expected Product(s) |

| Mild Oxidants | Azoxy, Azo, and Hydrazo compounds |

| Strong Oxidants (e.g., peroxy acids) | Nitro compounds |

Reduction Reactions: While the amine group is already in a reduced state, reactions targeting other parts of the molecule can be considered. A significant reductive pathway for halogenated anilines involves dehalogenation. Under specific reductive conditions, such as using a nickel-aluminum alloy in an alkaline solution, it is plausible that the bromine atom of this compound could be selectively removed to yield 2,3,4-trifluoroaniline. This type of reaction is valuable for the synthesis of specifically substituted aromatic compounds.

Amination and Deamination Pathways for Functional Group Interconversion

The amine group of this compound can be removed or transformed through deamination and amination reactions, providing pathways for further functionalization.

Deamination Pathways: A common method for the deamination of anilines is through the formation of a diazonium salt, followed by its reduction. For instance, treatment of 2,3,4-trifluoro-6-bromoaniline, a closely related isomer, with sodium nitrite in sulfuric acid generates the corresponding diazonium salt. Subsequent reaction with hypophosphorous acid in the presence of a copper catalyst results in the removal of the amine group to yield 3,4,5-trifluorobromobenzene google.com. This two-step process of diazotization followed by reduction is a well-established method for the selective removal of an amino group from an aromatic ring.

Amination Pathways: While direct amination of the aniline itself is not a typical transformation, the concept of amination can be viewed in the context of building more complex nitrogen-containing structures. Reductive amination, a powerful method for forming C-N bonds, involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Although this does not directly add an amine group to the this compound, this substrate could act as the amine component in such reactions to synthesize more complex secondary or tertiary amines.

Cyclization and Heterocycle Formation

The structure of this compound, possessing both an amine and a reactive bromine atom, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles and quinolines.

Annulation Reactions Involving Bromoanilines (e.g., Indole (B1671886), Quinoline (B57606) Synthesis)

Indole Synthesis: Several named reactions can be employed to synthesize indoles from aniline derivatives. The Fischer indole synthesis, for example, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. While this would require conversion of the aniline to a hydrazine, other methods like the Gassman indole synthesis proceed directly from the aniline. A more direct application of the bromoaniline structure is through palladium-catalyzed coupling reactions. For instance, a common strategy involves the Sonogashira coupling of an o-bromoaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. In the case of this compound, the bromine atom is not ortho to the amine group, which would necessitate a different strategic approach, possibly involving functionalization of one of the ortho positions first. A modified Leimgruber-Batcho indole synthesis, which is suitable for plant-scale production, has been used to prepare 5-bromo-6-fluoroindoles from the corresponding bromo-fluoro-nitrobenzene precursor tsijournals.com.

Quinoline Synthesis: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. Classic methods include the Skraup synthesis (reaction with glycerol, sulfuric acid, and an oxidizing agent), the Doebner-von Miller reaction (reaction with α,β-unsaturated aldehydes or ketones), and the Friedländer synthesis (reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group). This compound can serve as the aniline component in these reactions to produce highly substituted quinoline derivatives. For example, the reaction of a fluoroaniline (B8554772) with an ethyl acetoacetate (B1235776) derivative is a known method for producing fluorinated quinolines nih.gov.

| Heterocycle | General Synthetic Approach from Anilines |

| Indole | Fischer, Gassman, Leimgruber-Batcho syntheses; Palladium-catalyzed couplings |

| Quinoline | Skraup, Doebner-von Miller, Friedländer syntheses |

Carboamination and Other Multi-Component Cyclizations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. Anilines are common components in such reactions.

Carboamination: While direct carboamination of this compound might be challenging, related multi-component reactions that achieve a similar outcome are known. For example, the difluoroalkylation of anilines can be achieved through a photoinduced, transition-metal-free method. In this reaction, an aniline, such as a substituted N,N-dimethylaniline, reacts with an ethyl difluoroiodoacetate in the presence of a photosensitizer to yield the corresponding α,α-difluoro-β-amino ester acs.org. This demonstrates the utility of anilines in multi-component reactions that result in the formation of new carbon-carbon and carbon-nitrogen bonds at the ortho position to the amino group.

Spectroscopic and Advanced Analytical Characterization of 5 Bromo 2,3,4 Trifluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-2,3,4-trifluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular architecture.

Proton (¹H) NMR for Aromatic and Amine Proton Characterization

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing signals for the amine protons and the single aromatic proton.

Amine Protons (-NH₂): The two protons of the amine group typically appear as a single, often broad, resonance. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. In a non-polar solvent like CDCl₃, the signal is generally expected in the range of δ 3.5-4.5 ppm. rsc.orgmsu.edu

Aromatic Proton (H-6): The molecule has a single proton on the aromatic ring at the C-6 position. This proton is expected to appear as a multiplet due to coupling with the fluorine atoms on the adjacent ring positions. Specifically, it will exhibit coupling to the fluorine at C-2 (a four-bond coupling, ⁴JH-F) and the fluorine at C-4 (a meta three-bond coupling, ³JH-F). The chemical shift would likely be observed in the aromatic region, typically between δ 6.5 and 7.5 ppm. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | 3.5 - 4.5 | Broad Singlet (s) |

Carbon (¹³C) NMR for Aromatic Ring and Substituted Carbon Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry, six distinct signals are expected for the six carbons of the aromatic ring. The chemical shifts are significantly influenced by the attached substituents (-Br, -F, -NH₂).

Carbon-Fluorine Coupling: The carbons directly bonded to fluorine atoms (C-2, C-3, C-4) will appear as doublets with large one-bond coupling constants (¹JC-F). Carbons further away will show smaller, long-range C-F couplings. msu.edu

Substituent Effects:

C-1 (C-NH₂): This carbon's resonance is influenced by the electron-donating amino group and is expected in the δ 135-145 ppm range.

C-2, C-3, C-4 (C-F): These carbons are significantly deshielded by the highly electronegative fluorine atoms, with expected shifts in the δ 130-155 ppm range, further split by C-F coupling.

C-5 (C-Br): The carbon bearing the bromine atom typically resonates at a lower field than an unsubstituted carbon, often in the δ 100-115 ppm range.

C-6 (C-H): This carbon signal is expected in the aromatic region, around δ 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-1 | 135 - 145 | Influenced by -NH₂ |

| C-2 | 140 - 155 | Large ¹JC-F coupling |

| C-3 | 130 - 145 | Large ¹JC-F coupling |

| C-4 | 140 - 155 | Large ¹JC-F coupling |

| C-5 | 100 - 115 | Attached to Bromine |

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. azom.com Given that the three fluorine atoms in this compound are in chemically non-equivalent environments, the ¹⁹F NMR spectrum is expected to show three distinct signals. wikipedia.org

The chemical shifts and coupling patterns provide definitive information about their positions on the aromatic ring. Each fluorine signal will appear as a multiplet due to spin-spin coupling with the other fluorine atoms (F-F coupling) and the aromatic proton (H-F coupling). wikipedia.org

F-2: This fluorine will couple to F-3 (ortho-coupling, ³JF-F) and H-6 (four-bond coupling, ⁴JH-F).

F-3: This fluorine will couple to F-2 (ortho-coupling, ³JF-F) and F-4 (ortho-coupling, ³JF-F).

F-4: This fluorine will couple to F-3 (ortho-coupling, ³JF-F) and H-6 (meta-coupling, ³JH-F).

The wide chemical shift range of ¹⁹F NMR ensures that these signals are typically well-resolved. azom.com

Table 3: Expected ¹⁹F NMR Coupling Patterns for this compound

| Fluorine Position | Expected Multiplicity | Coupling Interactions |

|---|---|---|

| F-2 | Doublet of doublets (dd) | ³JF2-F3, ⁴JF2-H6 |

| F-3 | Triplet or Doublet of doublets (dd) | ³JF3-F2, ³JF3-F4 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be very simple for this molecule, confirming the absence of any vicinal or meta proton-proton couplings in the aromatic system, as there is only one aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of H-6 to the ¹³C signal of C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. Key expected correlations would include:

The H-6 proton signal correlating to C-5, C-4, and C-2.

The amine (-NH₂) proton signal correlating to C-1 and C-2.

These correlations would provide definitive confirmation of the substitution pattern on the aniline (B41778) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₃BrF₃N, corresponding to a molecular weight of approximately 225.99 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation pathways for halogenated aromatic amines may include:

Loss of a bromine radical (•Br).

Loss of hydrogen fluoride (B91410) (HF).

Cleavage of the aromatic ring.

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method with UV detection would be suitable for determining its purity and quantifying any related impurities.

Impurity profiling, which involves the identification and characterization of impurities, is critical for quality control. A hyphenated technique like Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR), combined with mass spectrometry (LC-MS), is a powerful tool for this purpose. researchgate.netsrce.hr This approach allows for the separation of impurities from the main compound, followed by their isolation and subsequent structural elucidation using NMR and MS. researchgate.netsrce.hr Studies on similar compounds, such as 3-bromo-5-(trifluoromethyl)aniline, have successfully used LC-SPE-NMR to identify isomeric di-bromo derivatives as process-related impurities. srce.hr

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific HPLC or LC-MS methods, including retention times, mobile phases, or mass spectrometry data (e.g., mass-to-charge ratios, fragmentation patterns), have been published for this compound.

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE/NMR) for Impurity Identification

There are no studies available that utilize LC-SPE/NMR for the identification and characterization of impurities in this compound. Research on related compounds, such as 3-bromo-5-(trifluoromethyl)aniline, has demonstrated the utility of this technique for isolating and identifying process-related impurities, but this data cannot be extrapolated to the target compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Published Infrared (IR) or Raman spectra for this compound, including assignments of key vibrational frequencies, are not available. While spectral data exists for other isomers, the unique substitution pattern of this compound would result in a distinct vibrational fingerprint.

X-ray Crystallography for Solid-State Structural Determination (if applicable or for derivatives)

No X-ray crystallographic data for this compound or its immediate derivatives has been deposited in crystallographic databases. Consequently, information regarding its solid-state structure, crystal system, space group, and unit cell dimensions is not known.

Computational and Theoretical Investigations of 5 Bromo 2,3,4 Trifluoroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For halogenated anilines, DFT methods, such as those employing the B3LYP functional with a 6-31+G(d,p) basis set, are commonly used to calculate structural parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The geometry optimization of 5-Bromo-2,3,4-trifluoroaniline would reveal how the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms (-F, -Br) influence the planarity and symmetry of the benzene (B151609) ring. researchgate.net Energetics calculations provide the total energy of the optimized structure, which is crucial for assessing its thermodynamic stability relative to other isomers or related compounds.

Illustrative Data from DFT Geometry Optimization

This table shows representative data that would be generated from a DFT/B3LYP calculation for this compound, detailing key structural parameters.

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C-N Bond Angle | ~120° |

| Total Energy | (Value in Hartrees) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. chemrxiv.orgwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. chemrxiv.orgdergipark.org.tr

For this compound, the distribution of these orbitals would show that the HOMO is likely localized on the electron-rich aniline (B41778) ring and the amino group, while the LUMO may be distributed across the aromatic system, influenced by the electronegative halogens. From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index, which quantify the molecule's reactive tendencies. chemrxiv.orgdergipark.org.tr

Calculated Reactivity Descriptors (Illustrative)

This table presents hypothetical quantum chemical parameters for this compound derived from FMO analysis.

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| HOMO Energy | - | ~ -6.5 eV |

| LUMO Energy | - | ~ -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.75 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 3.75 eV |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound can be performed and compared against experimental data to confirm its structure. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the specific vibrational modes (e.g., C-H stretching, N-H bending, C-F stretching) to the experimentally observed spectral bands. A comparison between the calculated and experimental spectra serves as a validation of the computed molecular structure. researchgate.netresearchgate.net

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

This table provides an example of how theoretical vibrational frequencies for this compound would be compared with experimental FT-IR data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3450 | ~3445 |

| C=C Aromatic Stretch | ~1600 | ~1595 |

| C-N Stretch | ~1300 | ~1298 |

| C-F Stretch | ~1150 | ~1148 |

| C-Br Stretch | ~650 | ~647 |

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling and simulations allow for the exploration of dynamic processes, including the influence of substituents on reactivity and the elucidation of complex reaction pathways.

Computational Studies on Substituent Effects on Reactivity and Selectivity

The chemical behavior of this compound is dictated by the electronic effects of its substituents. The amino group is an activating, ortho-para directing group due to its electron-donating nature. Conversely, the bromine and fluorine atoms are deactivating, electron-withdrawing groups. researchgate.net

Computational studies can quantify these effects by analyzing the electron density distribution and molecular electrostatic potential (MEP) maps. journaleras.com These analyses reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the MEP would likely show a negative potential (red/yellow) around the nitrogen and fluorine atoms and a positive potential (blue) around the amine hydrogens, indicating their roles in potential intermolecular interactions like hydrogen bonding. journaleras.comnih.govacs.org Such studies are crucial for predicting the regioselectivity of reactions like further halogenation or nitration.

Exploration of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the entire energy landscape of a chemical reaction. nih.gov For reactions involving this compound, calculations can identify the structures of reactants, intermediates, transition states, and products. researchgate.net By calculating the activation energies associated with each transition state, the most plausible reaction pathway can be determined. nih.govmdpi.com

For example, in a nucleophilic aromatic substitution reaction, theoretical modeling could compare the activation barriers for the displacement of each of the different halogen atoms, thereby predicting the most likely product. These mechanistic explorations provide a molecular-level understanding of why certain products are formed over others, guiding the design of more efficient and selective synthetic routes. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics in Halogenated Anilines Research

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern chemistry, providing insights into the links between the structural features of molecules and their physicochemical properties. In the context of halogenated anilines, such as this compound, these methods allow for the systematic investigation of how different halogen substituents and their positions on the aniline ring influence molecular characteristics. QSAR models are statistical constructions that correlate variations in molecular structure with changes in a specific property, enabling the prediction of this property for untested compounds. nih.gov This approach is part of a broader field known as ligand-based drug design. nih.gov Aniline and its derivatives are foundational materials in the production of various chemicals, including dyes and pharmaceuticals, making computational analysis of their properties particularly valuable. researchgate.net

Application of 2D and 3D QSAR Methodologies for Analog Studies

The study of analogs of this compound benefits significantly from both 2D and 3D QSAR methodologies to build predictive models. These models are essential for understanding how structural modifications affect molecular behavior.

2D QSAR analysis establishes relationships between biological activity or a physicochemical property and various molecular descriptors calculated from the 2D representation of the molecule. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, size, and hydrophobicity. Statistical methods like Multiple Linear Regression (MLR) and Principal Component Regression (PCR) are then employed to generate a mathematical equation that models the relationship. nih.govresearchgate.net Results from these analyses can indicate a linear relationship between the descriptors and the property being studied. nih.gov

3D QSAR methods extend this analysis into three-dimensional space, offering a more detailed view of ligand-receptor interactions. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) are particularly well-suited for this purpose. rutgers.edu In a typical 3D QSAR study, the 3D structures of a series of analog compounds are first generated and then aligned based on a common structural feature or a pharmacophore. rutgers.edumdpi.com The CoMFA method then calculates the steric and electrostatic fields around each molecule. mdpi.com By correlating variations in these 3D fields with the observed properties of the molecules, a predictive model is developed. This model can highlight specific spatial regions where modifications to the molecule might lead to desired changes in its properties. mdpi.com

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Electronic | Hammett Constants (σ) | Quantifies the electron-withdrawing or electron-donating effect of substituents on the aromatic ring. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) solvent, indicating its lipophilicity. |

| Topological | Wiener Index | A graph-based descriptor that reflects the branching and compactness of the molecular structure. |

In Silico Prediction of Molecular Interactions and Binding Affinities (excluding biological outcomes)

In silico techniques, particularly molecular docking, are powerful computational methods for predicting the non-covalent binding of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein. nih.govals-journal.com This method explores the most favorable binding orientation of the ligand within the target's binding site to form a stable complex. nih.gov The primary goal is to predict the strength and type of interaction without assessing the ultimate biological or physiological result.

The process utilizes scoring functions to estimate the binding affinity, which is often expressed as a negative value in units of energy (e.g., kcal/mol), where a more negative value suggests a stronger interaction. researchgate.netresearchgate.net These computational simulations provide detailed atomic-level insights into the molecular interactions that stabilize the ligand-target complex. Key interactions that can be identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group of the aniline) and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Result from the attraction or repulsion of charged or polarized groups.

Computational studies on related halogenated compounds have demonstrated the ability of these methods to calculate binding affinities and analyze interaction stability. researchgate.netresearchgate.net For instance, molecular dynamics simulations can be used to assess the stability of the predicted binding pose over time by monitoring parameters like the Root Mean Square Deviation (RMSD). researchgate.net These predictions are invaluable for understanding the fundamental physicochemical basis of molecular recognition.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Indicates a theoretically strong and stable binding interaction between the ligand and the target. |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | These amino acid residues within the protein's binding site are predicted to be crucial for the interaction. |

| Predicted Interaction Types | Hydrogen bond with Arg301; Pi-stacking with Phe256 | Specifies the nature of the non-covalent forces stabilizing the ligand in the binding pocket. |

Advanced Applications and Research Utility of 5 Bromo 2,3,4 Trifluoroaniline in Chemical Synthesis

Building Block for Complex Organic Synthesis

5-Bromo-2,3,4-trifluoroaniline serves as a foundational precursor in the construction of intricate molecular architectures. The distinct reactivity of its functional groups—the amino group, the bromine atom, and the activated aromatic ring—can be selectively exploited in sequential reactions to build complex target molecules.

The utility of this compound in multistep synthesis stems from the orthogonal reactivity of its functional sites. The primary amine (-NH₂) can undergo a wide range of transformations, including acylation to form amides, diazotization to yield diazonium salts (which are themselves versatile intermediates), and N-alkylation.

Simultaneously, the bromine atom at the 5-position acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This dual reactivity allows chemists to first modify the aniline (B41778) portion of the molecule and subsequently use the bromo-substituent to couple the entire fluoroaromatic scaffold to another molecular fragment, or vice versa. This stepwise, controlled approach is fundamental to the logic of complex organic synthesis.

Anilines are classic starting materials for the synthesis of a vast array of heterocyclic compounds, and this compound is exceptionally well-suited for this purpose. A prominent application is in the synthesis of quinolones, a major class of synthetic antibacterial drugs. nih.govmdpi.com The general synthesis, such as the Gould-Jacobs reaction, involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. By using this compound, chemists can construct highly functionalized quinolone cores that feature both bromine and multiple fluorine atoms, a common strategy for enhancing antibacterial efficacy and pharmacokinetic properties. nih.govnih.gov

The bromine atom on the resulting heterocyclic system provides a site for further chemical elaboration, allowing for the introduction of additional diversity and the fine-tuning of biological activity. nih.gov

| Reaction Type | Reaction Partner | Resulting Heterocyclic Core | Significance |

|---|---|---|---|

| Gould-Jacobs Reaction | β-Ketoesters (e.g., diethyl ethoxymethylenemalonate) | Bromo-trifluoro-4-hydroxyquinolines | Core structure of quinolone antibiotics. nih.govresearchgate.net |

| Friedländer Annulation | α-Methylene ketones | Bromo-trifluoro-quinolines | Versatile synthesis of substituted quinolines. |

| Fischer Indole (B1671886) Synthesis | Ketones/Aldehydes (via hydrazone) | Bromo-trifluoro-indoles | Access to a privileged scaffold in drug discovery. |

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The presence of multiple fluorine atoms makes this compound a highly sought-after intermediate in the life sciences industries. Fluorination is a proven strategy for optimizing the properties of active ingredients.

Fluorinated molecules are a mainstay of the pharmaceutical industry, with fluorine's unique properties being used to enhance drug efficacy and safety. nih.govelsevierpure.com The incorporation of fluorine or fluorine-containing groups like trifluoromethyl can significantly improve a drug candidate's metabolic stability, binding affinity to target proteins, and lipophilicity, which affects absorption and distribution in the body. nih.govnih.gov

This compound is a quintessential "fluorinated building block" used to introduce a pre-functionalized fluoroaromatic moiety into a larger, more complex molecule. nih.gov By incorporating this compound, medicinal chemists can create novel drug scaffolds that benefit from the advantageous properties conferred by the trifluorinated phenyl ring.

| Property | Effect of Fluorination | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism (e.g., by cytochrome P450 enzymes). | Increases drug half-life and bioavailability. nih.gov |

| Binding Affinity | Can form favorable polar interactions (e.g., with amide backbones) and alter electronic properties. | Enhances potency and selectivity for the biological target. |

| Lipophilicity | Increases the molecule's affinity for lipid environments. | Improves membrane permeability and absorption. elsevierpure.com |

| pKa (Acidity/Basicity) | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic groups. | Optimizes the ionization state of the drug at physiological pH, affecting solubility and target interaction. |

The principles that make fluorination attractive for pharmaceuticals also apply to the design of modern agrochemicals such as herbicides, fungicides, and insecticides. researchgate.net The parent compound, 2,3,4-trifluoroaniline (B1293922), is a known intermediate for agrochemicals, used to synthesize active ingredients effective against crop diseases like wheat hypochnus and melon gray mold. google.com

This compound is therefore a valuable intermediate for creating next-generation agrochemical active ingredients. The introduction of fluorine into these molecules is a critical strategy for developing crop protection agents with improved efficacy, better metabolic stability in plants and soil, and favorable environmental profiles. researchgate.netccspublishing.org.cn The specific substitution pattern offered by this intermediate allows for the precise design of molecules that can effectively combat pests and diseases while meeting stringent regulatory standards.

Development of Functional Materials

Beyond life sciences, this compound and its parent structure are important in the field of materials science, particularly in the synthesis of liquid crystals. A patent describing the synthesis of 2,3,4-trifluoroaniline explicitly notes its use as a raw material to synthesize 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal compounds. google.com

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for modern displays (LCDs). The molecular structure of a compound dictates its liquid crystalline properties. The introduction of fluorine atoms into the molecular core is a widely used strategy to modulate key characteristics such as dielectric anisotropy, viscosity, and the temperature range of the liquid crystal phases. nih.gov The strong polarity of the C-F bond is particularly useful for tuning the dielectric properties, which is essential for the operation of LCDs. nih.gov this compound provides a building block to create such highly functionalized molecules for advanced display and sensor applications.

| Property | Effect of Fluorination | Application Benefit |

|---|---|---|

| Dielectric Anisotropy | Increases positive or negative anisotropy depending on the position of the C-F bond dipole. | Allows for low-voltage operation of liquid crystal displays (LCDs). nih.gov |

| Viscosity | Can lead to lower rotational viscosity. | Enables faster switching speeds for displays. nih.gov |

| Mesophase Stability | Can alter the clearing point and the stability of nematic or smectic phases. | Broadens the operational temperature range of the material. beilstein-journals.org |

| Photochemical Stability | The high strength of the C-F bond enhances resistance to UV degradation. | Increases the lifetime and reliability of the display device. |

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article on the advanced applications and research utility of this compound that strictly adheres to the requested outline.

The search confirms the existence and availability of this compound as a chemical intermediate. It is recognized that, as a bromo-substituted aniline, it can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling . This reactivity suggests its potential as a precursor for the synthesis of more complex molecules, which could theoretically be applied in the development of advanced materials.

However, the search did not yield any specific examples, research findings, or data related to the synthesis of advanced materials with tailored properties using this compound as a starting material. Furthermore, no information was found regarding its integration into optoelectronic materials, including its use in hole-transporting materials.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that fulfills the specific requirements of the provided outline, including the creation of data tables and the presentation of detailed research findings for the specified subsections. The available information is limited to the general reactivity of this compound class and does not offer the specific application-oriented details required for the requested article.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

5-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aniline (B41778) that serves as a significant building block in contemporary organic synthesis. The academic understanding of this compound is primarily centered on its unique structural and electronic properties, which make it a valuable intermediate for creating novel molecules in the pharmaceutical and agrochemical sectors.

The molecule's structure is characterized by a bromine atom and three fluorine atoms on the aniline ring. This substitution pattern imparts a distinct combination of electronic and steric properties. The high electronegativity of the fluorine atoms significantly alters the electron density of the aromatic ring and the acidity of the amine group. These electron-withdrawing fluorine atoms deactivate the aromatic ring, which influences its reactivity in various chemical transformations.

The primary application of this compound is as a synthetic intermediate. The presence of both a bromine atom and an amino group provides two distinct reactive sites for further functionalization. The carbon-bromine bond is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The amino group can undergo standard transformations, such as N-alkylation, acylation, and diazotization. The synthesis of the compound itself typically involves the bromination of 2,3,4-trifluoroaniline (B1293922). A known method involves dispersing 2,3,4-trifluoroaniline in a solvent and adding bromine to perform a bromination reaction, which can be followed by diazotization and deamination to yield related bromo-trifluoro-benzenes google.com.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrF₃N |

| Molecular Weight | 225.99 g/mol |

| Primary Application | Intermediate in organic synthesis |

| Key Functional Groups | Amino (-NH₂), Bromo (-Br), Trifluoro (-F) |

This table is generated based on data from available chemical literature.

Emerging Methodologies in Halogenated Aniline Chemistry

The field of halogenated aniline chemistry is continually evolving, with new methodologies emerging that promise greater efficiency, selectivity, and functional group tolerance. These advancements are critical for the synthesis of complex molecules derived from precursors like this compound.

One significant area of development is in C-N bond formation . Traditional methods are being supplemented by innovative catalytic systems. "Hydrogen borrowing" or "acceptorless dehydrogenation" reactions, which couple anilines with alcohols, are gaining prominence. rsc.org These methods, often catalyzed by iridium, ruthenium, or iron complexes, allow for the direct N-alkylation of anilines with alcohols, producing only water as a byproduct and offering a greener alternative to methods requiring pre-activation of starting materials. rsc.orgacs.org Furthermore, visible-light photocatalysis is emerging as a powerful tool for C-N bond formation under mild, ambient conditions. nih.gov

Another key frontier is the selective functionalization of C-H and C-F bonds . The direct functionalization of C-H bonds ortho to fluorine substituents in polyfluoroarenes is an area of active research, as the fluorine atoms can enhance the reactivity of adjacent C-H bonds with metal centers. whiterose.ac.uk This allows for the introduction of new functional groups without the need for pre-functionalized substrates. whiterose.ac.uk Concurrently, methods for the selective activation and functionalization of traditionally inert C-F bonds are being developed. researchgate.netnih.gov Photocatalysis has shown promise in enabling the dual functionalization of C-F and C-H bonds, providing a single-step route to complex multifluorinated biaryls from readily available perfluoroarenes. nih.gov

Finally, advances in catalytic cross-coupling continue to expand the synthetic utility of halogenated anilines. New generations of catalysts and ligands offer improved reactivity for challenging substrates. For instance, ruthenium-catalyzed cross-coupling reactions have been developed that can activate the otherwise unreactive C-N bond in aniline derivatives, enabling C-C bond formation with organoboronates. acs.orgrsc.org These methods are expanding the toolkit for modifying aniline-based molecules in novel ways.

Untapped Research Avenues for this compound and Its Derivatives

The unique structure of this compound presents several untapped research avenues, particularly when viewed through the lens of emerging synthetic methodologies.

Late-Stage C-H Functionalization : The single C-H bond on the aromatic ring of this compound (at the C-6 position) is an ideal target for late-stage functionalization. Research could be directed toward exploring transition-metal-catalyzed C-H activation at this site. Given the presence of ortho-fluorine atoms, methodologies that exploit fluorine-directed C-H activation could be particularly effective for introducing aryl, alkyl, or other functional groups, thus rapidly generating a library of novel derivatives. whiterose.ac.uk

Selective C-F Bond Functionalization : The three distinct fluorine atoms on the ring offer a challenging but potentially rewarding target for selective functionalization. Future research could focus on applying modern photocatalytic or transition-metal-catalyzed methods to achieve regioselective C-F activation and substitution. nih.gov Successfully replacing a single fluorine atom with another functional group would open up access to a new range of trifunctional, highly substituted aromatic building blocks that are otherwise difficult to synthesize. nih.gov

Application of "Hydrogen Borrowing" for N-Alkylation : While the amino group can be functionalized through classical methods, the application of greener and more efficient "hydrogen borrowing" catalysis has not been extensively explored for this specific substrate. rsc.org A systematic study of the N-alkylation of this compound with a diverse range of primary and secondary alcohols using modern iridium or iron catalysts could yield a valuable library of N-substituted derivatives for screening in medicinal and materials chemistry. acs.org The incorporation of fluorine is known to productively influence properties like metabolic stability and binding affinity, making such derivatives attractive for drug discovery. nih.gov

Sequential and Orthogonal Cross-Coupling Reactions : The presence of both a C-Br bond and an -NH₂ group allows for sequential functionalization. An untapped avenue would be to develop orthogonal, one-pot reaction sequences where the C-Br bond is first functionalized via a cross-coupling reaction, followed by a subsequent transformation of the amino group (or vice-versa) without intermediate purification. This would represent a highly step-economical approach to constructing complex molecular architectures.

Synthesis of Novel Heterocyclic Scaffolds : The compound could serve as a precursor for novel fluorinated heterocyclic compounds. Research could be directed towards intramolecular cyclization reactions that utilize the amino group and a substituent introduced via the bromo functionality. For example, a Sonogashira coupling at the C-Br position followed by an intramolecular cyclization involving the amine could lead to novel fluorinated indole (B1671886) or quinoline (B57606) scaffolds, which are privileged structures in medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-2,3,4-trifluoroaniline to improve yield and purity?

- Methodological Answer : A multi-step synthesis protocol should prioritize regioselective halogenation and sequential fluorination. For example:

- Step 1 : Bromination of the aniline precursor under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in anhydrous DMF .

- Step 2 : Direct fluorination via halogen exchange (Halex reaction) with KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) at 120–150°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity using HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (400 MHz, CDCl) to confirm aromatic proton environments and amine proton signals (δ 3.5–4.5 ppm, broad). -NMR to resolve fluorine substituent positions (δ -110 to -160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 265.94) and isotopic patterns consistent with bromine and fluorine .

- Elemental Analysis : Validate C, H, N, Br, and F percentages (±0.3% deviation).

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the meta position relative to the amine group. This steric and electronic profile enhances reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling (e.g., with aryl boronic acids) .

- Catalytic Systems : Use Pd(OAc)/XPhos in toluene at 80°C for coupling reactions. Monitor reaction progress via GC-MS to optimize ligand-to-metal ratios and avoid dehalogenation side reactions .

Q. What strategies resolve contradictory data in pharmacological activity studies of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with varied substituents (e.g., 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline vs. 5-Bromo-3-chloro-2-fluoroaniline) using in vitro assays (e.g., IC in cancer cell lines) .

- Controlled Variables : Ensure consistent assay conditions (e.g., cell passage number, solvent controls) to isolate substituent effects. Use statistical tools (e.g., ANOVA) to validate significance of activity differences .

- Computational Modeling : Perform DFT calculations to correlate substituent electronegativity with binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How can researchers investigate the role of this compound in modulating π-π interactions in protein-ligand complexes?

- Methodological Answer :

- Fluorescence Quenching Assays : Replace tryptophan residues in proteins with analogs (e.g., 6-bromo-2,3,4-trifluoroaniline derivatives) to measure changes in π-π stacking efficiency via fluorescence lifetime decay .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to visualize aromatic stacking distances (3.5–4.0 Å) .